Cas no 922825-88-5 (2-4-(2,5-dichlorothiophene-3-carbonyl)piperazin-1-yl-4-ethyl-1,3-benzothiazole)

2-4-(2,5-dichlorothiophene-3-carbonyl)piperazin-1-yl-4-ethyl-1,3-benzothiazole is a synthetic compound with significant applications in organic synthesis. This compound offers high purity and structural integrity, facilitating complex reactions and providing a reliable building block for various chemical derivatives. Its unique structure allows for versatile synthetic pathways, making it an essential intermediate in pharmaceutical and agrochemical industries.
2-4-(2,5-dichlorothiophene-3-carbonyl)piperazin-1-yl-4-ethyl-1,3-benzothiazole structure
922825-88-5 structure
Product Name:2-4-(2,5-dichlorothiophene-3-carbonyl)piperazin-1-yl-4-ethyl-1,3-benzothiazole
CAS No:922825-88-5
MF:C18H17Cl2N3OS2
MW:426.38307929039
CID:5497213
Update Time:2025-07-23

2-4-(2,5-dichlorothiophene-3-carbonyl)piperazin-1-yl-4-ethyl-1,3-benzothiazole Chemical and Physical Properties

Names and Identifiers

    • Methanone, (2,5-dichloro-3-thienyl)[4-(4-ethyl-2-benzothiazolyl)-1-piperazinyl]-
    • 2-4-(2,5-dichlorothiophene-3-carbonyl)piperazin-1-yl-4-ethyl-1,3-benzothiazole
    • Inchi: 1S/C18H17Cl2N3OS2/c1-2-11-4-3-5-13-15(11)21-18(25-13)23-8-6-22(7-9-23)17(24)12-10-14(19)26-16(12)20/h3-5,10H,2,6-9H2,1H3
    • InChI Key: RATYYZICRCQSMM-UHFFFAOYSA-N
    • SMILES: C(C1C=C(Cl)SC=1Cl)(N1CCN(C2=NC3=C(CC)C=CC=C3S2)CC1)=O

2-4-(2,5-dichlorothiophene-3-carbonyl)piperazin-1-yl-4-ethyl-1,3-benzothiazole Pricemore >>

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Additional information on 2-4-(2,5-dichlorothiophene-3-carbonyl)piperazin-1-yl-4-ethyl-1,3-benzothiazole

Professional Introduction to Compound with CAS No. 922825-88-5 and Product Name: 2-4-(2,5-dichlorothiophene-3-carbonyl)piperazin-1-yl-4-ethyl-1,3-benzothiazole

Compound with the CAS number 922825-88-5, specifically identified as 2-4-(2,5-dichlorothiophene-3-carbonyl)piperazin-1-yl-4-ethyl-1,3-benzothiazole, represents a significant advancement in the field of chemical biology and pharmaceutical research. This compound belongs to a class of heterocyclic molecules that have garnered considerable attention due to their diverse pharmacological properties and potential applications in drug development. The structural composition of this molecule, featuring a combination of thiophene, piperazine, and benzothiazole moieties, endows it with unique chemical and biological characteristics that make it a promising candidate for further exploration.

The 2,5-dichlorothiophene-3-carbonyl moiety in the molecular structure plays a crucial role in determining the compound's reactivity and interaction with biological targets. Thiophene derivatives are well-known for their broad spectrum of biological activities, including antimicrobial, antifungal, and anti-inflammatory effects. The presence of chlorine atoms at the 2 and 5 positions enhances the electron-withdrawing nature of the thiophene ring, which can influence the compound's binding affinity and metabolic stability. This feature is particularly important in drug design, as it can modulate the compound's pharmacokinetic profile and bioavailability.

The piperazin-1-yl group is another key structural element that contributes to the compound's pharmacological potential. Piperazine derivatives are widely used in medicinal chemistry due to their ability to form hydrogen bonds and interact with various biological targets, including enzymes and receptors. The piperazine ring in this compound is linked to the benzothiazole core through an amide bond, which can enhance the molecule's solubility and bioavailability. Additionally, the 4-ethyl substituent at the 4-position of the benzothiazole ring further modifies the electronic properties of the molecule, potentially influencing its binding interactions and pharmacological effects.

Recent research in chemical biology has highlighted the importance of heterocyclic compounds in drug discovery. The benzothiazole scaffold is particularly noteworthy for its wide range of biological activities, including antitumor, anti-inflammatory, and antimicrobial properties. Studies have shown that benzothiazole derivatives can modulate various signaling pathways involved in disease progression, making them attractive candidates for therapeutic intervention. The combination of these structural elements in 2-4-(2,5-dichlorothiophene-3-carbonyl)piperazin-1-yl-4-ethyl-1,3-benzothiazole suggests that it may exhibit multiple pharmacological effects simultaneously.

In vitro studies have begun to explore the potential of this compound as a lead molecule for drug development. Initial experiments have demonstrated promising results in terms of cytotoxicity against certain cancer cell lines. The 2,5-dichlorothiophene-3-carbonyl moiety appears to be critical for these effects, as analogs lacking this group show significantly reduced activity. Further investigations are needed to elucidate the exact mechanisms of action and identify any potential off-target effects. However, these preliminary findings are encouraging and warrant further exploration.

The pharmacokinetic properties of 2-4-(2,5-dichlorothiophene-3-carbonyl)piperazin-1-yl-4-ethyl-1,3-benzothiazole are also of great interest. Computational modeling studies have been conducted to predict its absorption, distribution, metabolism, and excretion (ADME) profile. These simulations suggest that the compound may exhibit good oral bioavailability and moderate metabolic stability. However, additional experimental data are required to validate these predictions and optimize its pharmacokinetic profile.

One of the most exciting aspects of this compound is its potential for structure-based drug design. Advanced computational techniques have allowed researchers to model its interactions with various biological targets at an atomic level. These studies have identified key residues on the target proteins that are likely to be involved in binding. This information can be used to design more potent derivatives with improved selectivity and efficacy.

The synthesis of 2-4-(2,5-dichlorothiophene-3-carbonyl)piperazin-1-yl-4-ethyl-1,3-benzothiazole presents some interesting challenges due to its complex structure. However, recent advances in synthetic chemistry have made it possible to construct such molecules efficiently using multi-step synthetic routes. Key steps include functional group transformations such as condensation reactions between carbonyl compounds and amines followed by cyclization processes to form the heterocyclic cores. Optimization of reaction conditions is crucial to ensure high yields and purity.

Future research directions for this compound include exploring its potential in preclinical studies using animal models. Investigating its efficacy against specific diseases will provide valuable insights into its therapeutic potential. Additionally, studying its interactions with relevant enzymes and receptors will help refine its structure for better pharmacological activity.

The development of new drugs is a complex process that requires extensive research and collaboration among scientists from various disciplines. The study of compounds like 2-4-(2,5-dichlorothiophene-3-carbonyl)piperazin-1-y}l_4_ethyl_1_3_benzothiazole contributes significantly to this effort by providing novel molecular entities with potential therapeutic value. As our understanding of chemical biology continues to evolve,the discovery и development og such compounds will play an increasingly important role in addressing unmet medical needs.

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